The synthesis of sodium ioxithalamate involves several key steps:
The industrial production of this compound optimizes these synthetic routes to ensure high yield and purity suitable for pharmaceutical applications.
Sodium ioxithalamate has the following molecular characteristics:
The compound features a complex structure with three iodine atoms, contributing to its high radiopacity, which is essential for its function as a contrast agent in imaging procedures .
Sodium ioxithalamate can undergo various chemical reactions:
Common reagents include hydrogen peroxide or potassium permanganate for oxidation, and sodium borohydride or lithium aluminum hydride for reduction .
Sodium ioxithalamate functions primarily as a contrast agent during imaging procedures. Its mechanism of action involves:
In cases of intestinal perforation, sodium ioxithalamate is fully absorbed, which underscores its pharmacokinetic profile during diagnostic procedures.
Sodium ioxithalamate exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a contrast medium in medical imaging applications .
Sodium ioxithalamate is primarily utilized in medical imaging as a contrast agent for X-ray and CT scans. Its high osmolarity makes it particularly effective in enhancing image quality by providing clear differentiation between various tissues and structures within the body. This capability is crucial for diagnosing conditions related to the gastrointestinal tract and other internal organs . Additionally, it has been used in research settings to evaluate tumor growth and response to therapies through advanced imaging techniques .
Sodium ioxithalamate emerged in the 1950s–1960s as part of the pioneering generation of ionic iodinated contrast media. As a triiodinated benzene derivative, it features three iodine atoms bound to a benzene ring—a design optimized for X-ray attenuation due to iodine’s high atomic number (53) and favorable k-shell binding energy (33.2 keV), which maximizes photoelectric absorption during radiographic imaging [7]. Its ionic nature arises from a carboxylic acid group (-COOH) in its side chain, which dissociates in solution to generate charged particles. This property conferred high osmolality (~5–8 times plasma osmolality), a defining trait of first-generation agents [7] [3]. Early development prioritized achieving sufficient iodine concentration (typically 280–400 mg I/mL) for vascular opacification, though this came at the cost of physiological tolerance due to hypertonicity [6] [7].
Table 1: Key Properties of First-Generation Ionic Contrast Media
Property | Sodium Ioxithalamate | Diatrizoate | Iothalamate |
---|---|---|---|
Iodine Content (mg/mL) | 280–400 | 280–370 | 282–400 |
Osmolality (mOsm/kg) | ~1400–2000 | ~1500–2100 | ~1400–2000 |
Ionic/Non-ionic | Ionic | Ionic | Ionic |
Primary Counterions | Sodium/meglumine | Sodium/meglumine | Sodium/meglumine |
Sodium ioxithalamate belongs to a family of triiodinated benzoic acid derivatives, sharing core structural elements with analogues like iothalamate, diatrizoate, and metrizoate. The base structure comprises:
Derivatives diverged via modifications to side chains or counterions:
Table 2: Structural Analogues of Sodium Ioxithalamate
Compound | R1 (Position 3) | R2 (Position 1) | Counterion | Clinical Use |
---|---|---|---|---|
Ioxithalamate | -NHAc | -COOH | Na⁺/Meglumine | Angiography, Urography |
Iothalamate | -NHAc | -CONHCH₃ | Na⁺/Meglumine | CT, Angiography |
Diatrizoate | -NHAc | -COOH | Na⁺/Meglumine | GI studies |
These agents enabled diverse applications: sodium ioxithalamate was utilized for cerebral angiography and excretory urography, while iothalamate meglumine (Conray®) became preferred for intravenous digital subtraction angiography due to balanced viscosity and opacification [6] [4].
Sodium ioxithalamate’s commercial trajectory paralleled key regulatory and industrial developments:
Industrial challenges included crystallization control during storage and minimizing by-products like unsymmetrical iodinated isomers, which could impair image quality [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7